![molecular formula C5H7NO B12536502 Formamide, N-[(1S)-1-methyl-2-propynyl]- CAS No. 820965-63-7](/img/structure/B12536502.png)
Formamide, N-[(1S)-1-methyl-2-propynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-[(1S)-1-methyl-2-propynyl]- is a chemical compound that belongs to the class of organic compounds known as formamides. Formamides are derived from formic acid and are characterized by the presence of a formyl group attached to an amine. This particular compound is notable for its unique structural features, which include a propynyl group attached to the nitrogen atom. This structural configuration imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of Formamide, N-[(1S)-1-methyl-2-propynyl]- can be achieved through several synthetic routes. One common method involves the reaction of formic acid with an appropriate amine under controlled conditions. The reaction typically requires the use of a catalyst to facilitate the formation of the formamide bond. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of sulfonated rice husk ash as a catalyst has been reported to promote the efficient synthesis of formamide derivatives .
Analyse Des Réactions Chimiques
Formamide, N-[(1S)-1-methyl-2-propynyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
Formamide, N-[(1S)-1-methyl-2-propynyl]- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been explored for its potential as a nitrogen source in biotechnological production processes. The compound’s ability to support growth and production in non-sterile conditions makes it an attractive candidate for sustainable industrial practices . Additionally, its unique structural features make it a valuable tool in medicinal chemistry for the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of Formamide, N-[(1S)-1-methyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its ability to form stable complexes with metal ions also plays a role in its biological activity. For example, the compound has been shown to interact with enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
Formamide, N-[(1S)-1-methyl-2-propynyl]- can be compared with other similar compounds such as dimethylformamide and N-methylformamide. While all these compounds belong to the formamide class, they differ in their structural features and chemical properties. Dimethylformamide, for instance, has two methyl groups attached to the nitrogen atom, whereas N-methylformamide has only one. These differences result in variations in their reactivity and applications. Formamide, N-[(1S)-1-methyl-2-propynyl]- is unique due to the presence of the propynyl group, which imparts distinct chemical properties and makes it suitable for specific applications .
Conclusion
Formamide, N-[(1S)-1-methyl-2-propynyl]- is a versatile compound with a wide range of applications in scientific research and industry Its unique structural features and chemical properties make it a valuable tool in various fields, including chemistry, biology, and medicine
Propriétés
Numéro CAS |
820965-63-7 |
|---|---|
Formule moléculaire |
C5H7NO |
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
N-[(2S)-but-3-yn-2-yl]formamide |
InChI |
InChI=1S/C5H7NO/c1-3-5(2)6-4-7/h1,4-5H,2H3,(H,6,7)/t5-/m0/s1 |
Clé InChI |
RBBGCLGCLSEGBM-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C#C)NC=O |
SMILES canonique |
CC(C#C)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
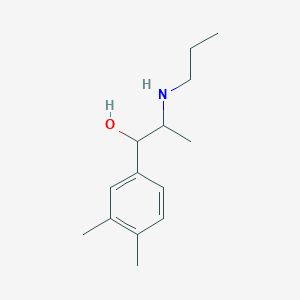
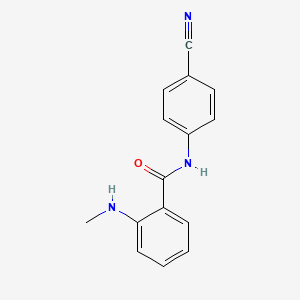
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
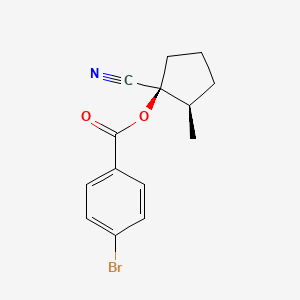
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)
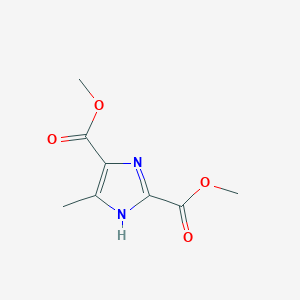

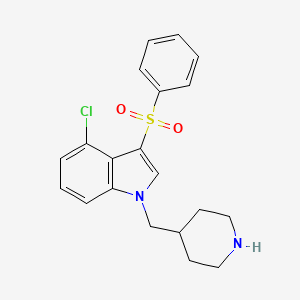
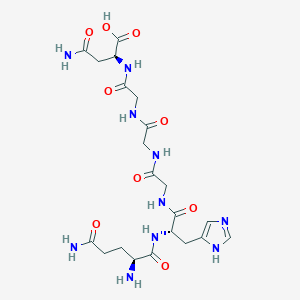
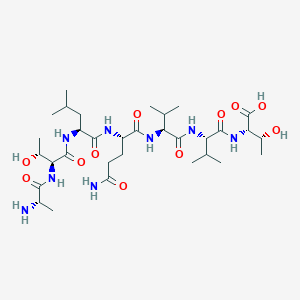
![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
